1,2-Dibromo-3,4-dimethoxybenzene
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Overview
Description
1,2-Dibromo-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2 It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,2 and 3,4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,4-dimethoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.
Oxidation: Potassium permanganate in acidic medium is a common oxidizing agent.
Reduction: Zinc in acetic acid is used for reduction reactions.
Major Products:
Substitution: Formation of 1,2-dimethoxy-3,4-dimethoxybenzene.
Oxidation: Formation of 1,2-dibromo-3,4-benzoquinone.
Reduction: Formation of 1,2-dimethoxybenzene.
Scientific Research Applications
1,2-Dibromo-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,4-dimethoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate undergoes further reactions to yield the final substituted product. The presence of bromine atoms and methoxy groups influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
- 1,2-Dibromo-4,5-dimethoxybenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
- 1-Bromo-2,4-dimethoxybenzene
Uniqueness: Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic and research purposes .
Properties
CAS No. |
96141-26-3 |
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Molecular Formula |
C8H8Br2O2 |
Molecular Weight |
295.96 g/mol |
IUPAC Name |
1,2-dibromo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |
InChI Key |
GGETYAJTSIFPJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Br)OC |
Origin of Product |
United States |
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